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Compound of Interest

Compound Name: 1-Chloro-5-phenylpentane

Cat. No.: B101639

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
compound 1-Chloro-5-phenylpentane, also known as (5-chloropentyl)benzene. The
document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry
(MS) data in a structured format, accompanied by detailed experimental protocols. This
information is critical for the structural elucidation, identification, and quality control of this
compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from *H NMR, 13C NMR, IR, and
MS analyses of 1-Chloro-5-phenylpentane.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.32-7.15 m 5H Ar-H
3.53 t 2H -CH2-Cl
2.61 t 2H Ar-CHaz-
1.83-1.73 m 2H -CH2-CH2CI
1.71-1.61 m 2H Ar-CHz2-CHa-
1.50-1.40 m 2H -CH2-CH2-CHz-

Note: Predicted data based on analogous structures. Experimental verification is

recommended.
« 13 1

Chemical Shift (8) ppm Assignment
142.3 Ar-C (quaternary)
128.4 Ar-CH
128.3 Ar-CH
125.7 Ar-CH
45.0 -CHz-Cl
35.8 Ar-CHa-
32.4 -CH2-CH2Cl
31.1 Ar-CHz-CHz2-
26.4 -CH2-CH2-CH2-

Note: Data is based on computational predictions and requires experimental confirmation.[1]

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

3080 - 3030 Medium C-H stretch (aromatic)
2930 - 2850 Strong C-H stretch (aliphatic)
1605, 1495, 1450 Medium-Weak C=C stretch (aromatic ring)

C-H out-of-plane bend
750 - 700 Strong ]
(monosubstituted benzene)

725 - 550 Strong C-Cl stretch

Note: Peak positions are approximate and based on typical values for the functional groups
present.[2][3][4]

IablgA._Mass_SpggimmﬂnL(MSLQata

Relative Intensity (%) Assignment
182 ~15 [M]* (Molecular ion, 35Cl)
184 ~5 [M+2]* (Molecular ion, 37Cl)
91 100 [C7H7]* (Tropylium ion)
92 ~60 [C7Hs]*
65 ~30 [CsHs]*+

Source: NIST Mass Spectrometry Data Center.[5][6]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.
Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of purified 1-Chloro-5-phenylpentane is
dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCIs), in a standard 5
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mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal
standard for chemical shift referencing (& = 0.00 ppm).

1H NMR Spectroscopy: The *H NMR spectrum is recorded on a spectrometer operating at a
frequency of 300 MHz or higher. A typical experiment involves the acquisition of 16-32 scans
with a relaxation delay of 1-2 seconds between pulses.

13C NMR Spectroscopy: The 3C NMR spectrum is acquired on the same instrument, typically
operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz proton instrument). Due to
the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 or more)
and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.
Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon
atom.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer.

[5]

Sample Preparation (Neat Liquid): A drop of neat 1-Chloro-5-phenylpentane is placed
between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin liquid
film.

Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the
spectrum is recorded over the mid-infrared range (typically 4000-400 cm~1). A background

spectrum of the clean salt plates is recorded and automatically subtracted from the sample
spectrum.

Mass Spectrometry (MS)

Mass spectral data is commonly acquired using a gas chromatograph coupled to a mass
spectrometer (GC-MS).[5]

Sample Preparation: A dilute solution of 1-Chloro-5-phenylpentane is prepared in a volatile
organic solvent such as dichloromethane or hexane.
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GC-MS Analysis: A small volume (e.g., 1 yL) of the prepared solution is injected into the gas
chromatograph. The compound is vaporized and separated from the solvent and any impurities
on a capillary column (e.g., a non-polar OV-101 column).[7] The separated compound then
enters the mass spectrometer.

lonization and Detection: In the mass spectrometer, the molecules are typically ionized by
electron impact (El) at 70 eV. The resulting molecular ion and fragment ions are separated by a
mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound like 1-Chloro-5-phenylpentane.
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Caption: Logical workflow for the spectroscopic analysis and structural elucidation of 1-Chloro-
5-phenylpentane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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